Direct Comparison of Teratogenic Potency in a Murine Embryotoxicity Model
In a direct head-to-head in vivo study, 3-azathalidomide demonstrated a significantly greater teratogenic and embryotoxic effect than its parent compound, thalidomide [1]. The difference is attributed to the compound's distinct ability to intercalate between base pairs of the DNA double helix [1].
| Evidence Dimension | In vivo teratogenic and embryotoxic effect |
|---|---|
| Target Compound Data | Showed a much higher teratogenic and embryotoxic effect |
| Comparator Or Baseline | Thalidomide (I) showed a lower effect |
| Quantified Difference | Qualitatively assessed as 'much higher' |
| Conditions | Single i.p. injection in pregnant SWS mice on day 9 of gestation; mixture of physiological saline and Tween 20 (3:1) as solvent. |
Why This Matters
This head-to-head in vivo data provides a clear, non-interchangeable toxicity profile that is essential for researchers using this compound in teratogenicity models or for those requiring a more potent positive control than thalidomide.
- [1] Fickentscher K, Köhler F. Teratogenicity and Embryotoxicity of Thalidomide and 3-Aza-Thalidomide in Mice. Pharmacology. 1974;11(4):193-198. doi:10.1159/000136488 View Source
